

# Spectroscopic Profile of Desdiiodo Iopamidol: A Technical Guide

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## Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

Cat. No.: *B602082*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Desdiiodo Iopamidol, an impurity and metabolite of the widely used non-ionic, low-osmolar iodinated contrast agent, Iopamidol. The information presented herein is intended to support research, drug development, and quality control activities related to Iopamidol and its associated compounds.

## Chemical Identity

Desdiiodo Iopamidol, systematically named (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is a derivative of Iopamidol in which two of the three iodine atoms on the benzene ring have been removed. This modification significantly alters the physicochemical and spectroscopic properties of the molecule.

Table 1: Chemical and Physical Properties of Desdiiodo Iopamidol

Property	Value
Chemical Name	(S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide
CAS Number	1798830-49-5
Molecular Formula	C <sub>17</sub> H <sub>24</sub> IN <sub>3</sub> O <sub>8</sub>
Molecular Weight	553.29 g/mol
Parent Compound	lopamidol (CAS: 60166-93-0)

## Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data for Desdiiodo lopamidol is not readily available in the public domain, this section provides predicted and inferred data based on the known chemical structure and spectroscopic principles. The data for the parent compound, lopamidol, is used as a reference for interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra of Desdiiodo lopamidol would show characteristic signals corresponding to its unique structure.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for Desdiiodo lopamidol

Proton Type	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Aromatic CH	7.5 - 8.5	m	Signals from the protons on the benzene ring.
Amide NH	7.0 - 8.0	br s	Broad signals due to amide protons.
Methine CH (lactoyl)	4.0 - 4.5	q	Quartet for the CH group in the hydroxypropanamido side chain.
Methylene CH <sub>2</sub> (dihydroxypropyl)	3.5 - 4.0	m	Complex multiplets for the CH <sub>2</sub> groups in the dihydroxypropyl side chains.
Methine CH (dihydroxypropyl)	3.8 - 4.2	m	Multiplet for the CH group in the dihydroxypropyl side chains.
Hydroxyl OH	4.5 - 5.5	br s	Broad signals for the hydroxyl protons, which may exchange with solvent.
Methyl CH <sub>3</sub> (lactoyl)	1.3 - 1.6	d	Doublet for the methyl group in the hydroxypropanamido side chain.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for Desdiiodo lopamidol

Carbon Type	Predicted Chemical Shift (ppm)	Notes
Carbonyl C=O (amide)	165 - 175	Signals for the three amide carbonyl carbons.
Aromatic C-I	90 - 100	Signal for the carbon atom bonded to the remaining iodine.
Aromatic C-N	140 - 150	Signal for the carbon atom bonded to the amide nitrogen.
Aromatic C-H	120 - 135	Signals for the carbon atoms bonded to hydrogen.
Aromatic C-C=O	135 - 145	Signals for the carbon atoms bonded to the amide carbonyl groups.
Methine CH (lactoyl)	65 - 75	Signal for the CH group in the hydroxypropanamido side chain.
Methylene CH <sub>2</sub> (dihydroxypropyl)	60 - 70	Signals for the CH <sub>2</sub> groups in the dihydroxypropyl side chains.
Methine CH (dihydroxypropyl)	50 - 60	Signal for the CH group in the dihydroxypropyl side chains.
Methyl CH <sub>3</sub> (lactoyl)	18 - 25	Signal for the methyl group in the hydroxypropanamido side chain.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Desdiiodo lopamidol, high-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.

Table 4: Predicted Mass Spectrometry Data for Desdiiodo Iopamidol

Ion Type	Predicted m/z	Notes
[M+H] <sup>+</sup>	554.0681	Protonated molecular ion.
[M+Na] <sup>+</sup>	576.0400	Sodium adduct.
[M-H] <sup>-</sup>	552.0525	Deprotonated molecular ion.
Major Fragments		
Loss of dihydroxypropylamine side chain	Consistent with cleavage of the amide bond.	
Decarbonylation	Loss of CO from amide groups.	
Loss of hydroxypropanamido side chain	Cleavage of the amide bond connecting the lactoyl group.	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Desdiiodo Iopamidol is expected to show characteristic absorption bands for its amide, hydroxyl, and aromatic functionalities.

Table 5: Predicted Infrared Absorption Bands for Desdiiodo Iopamidol

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3500 - 3200	O-H, N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
2980 - 2850	Aliphatic C-H	Stretching
1680 - 1630	C=O (Amide I)	Stretching
1570 - 1515	N-H (Amide II)	Bending
1450 - 1400	C-H	Bending
1300 - 1000	C-O, C-N	Stretching
850 - 750	Aromatic C-H	Out-of-plane Bending
600 - 500	C-I	Stretching

## Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for compounds like Desdiiodo lopamidol. Instrument parameters should be optimized for the specific sample and analytical goals.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). Add a small amount of a reference standard (e.g., TSP for D<sub>2</sub>O, TMS for DMSO-d<sub>6</sub>).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Spectral Width:** 12-16 ppm.
  - **Acquisition Time:** 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

## Mass Spectrometry Protocol (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).
- Chromatography:
  - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive (e.g., 0.1% formic acid for positive ion mode, 0.1% ammonium hydroxide for negative ion mode).
- Mass Spectrometry:
  - Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

- Ionization Source: Electrospray ionization (ESI).
- Scan Mode: Full scan mode for MS1 and product ion scan (tandem MS) for fragmentation analysis.
- Mass Range:  $m/z$  100-1000.
- Data Analysis: Extract the mass spectra and analyze the accurate mass and fragmentation patterns to confirm the structure.

## IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: Collect a background spectrum of the clean ATR crystal and ratio the sample spectrum against the background to obtain the absorbance spectrum.

## Metabolic Pathway and Experimental Workflow

Desdiiodo Iopamidol is formed through the metabolic deiodination of Iopamidol. This process is a key transformation pathway for iodinated contrast media in biological systems and during environmental degradation.

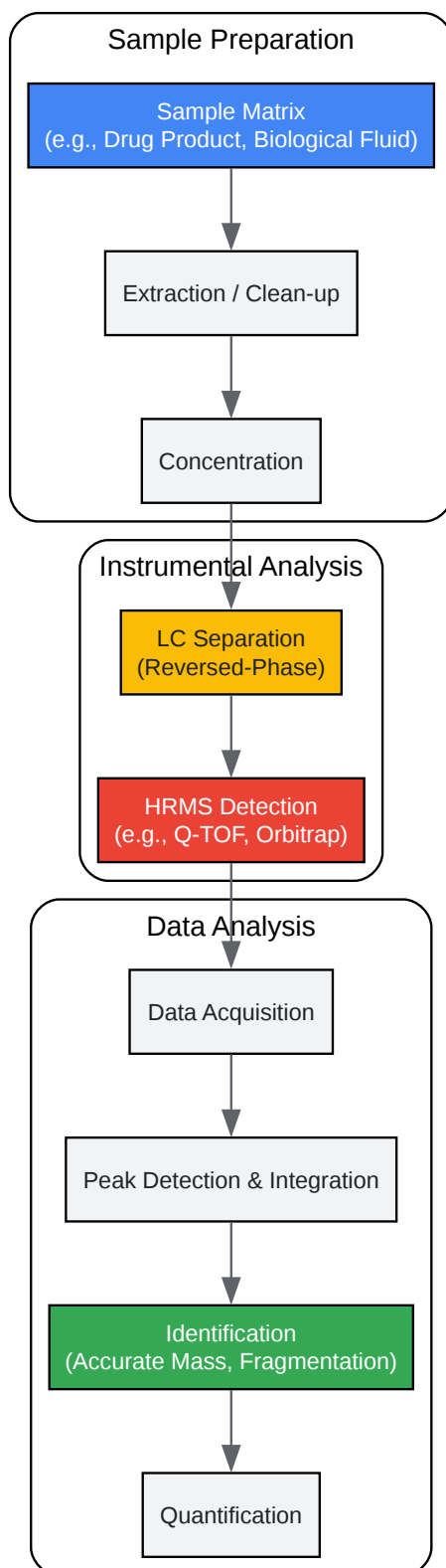




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Caption: Metabolic pathway of lopamidol deiodination.

The analysis of Desdiiodo lopamidol as an impurity or metabolite typically follows a structured experimental workflow.



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Caption: Experimental workflow for the analysis of Desdiiodo Iopamidol.

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